Aqueous Hydrolytic Stability: Aryl Fluorosulfate >24 h vs. Sulfonyl Fluoride Rapid Hydrolysis at pH 7.5
Para- and meta-carboxyl benzene fluorosulfates (representative aryl fluorosulfate warheads) exhibit complete stability to hydrolysis over 24 h at pH 7.5, whereas the corresponding sulfonyl fluoride congeners are readily hydrolyzed under identical conditions [1]. This differential stability is attributed to oxygen-mediated resonance stabilization in the fluorosulfate group, which reduces sulfur electrophilicity relative to the sulfonyl fluoride [1]. For 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone, this translates to anticipated prolonged aqueous stability suitable for extended incubation in biochemical assays.
| Evidence Dimension | Aqueous hydrolytic stability at physiological pH |
|---|---|
| Target Compound Data | Predicted stable >24 h at pH 7.5 (based on aryl fluorosulfate class behavior) |
| Comparator Or Baseline | Sulfonyl fluoride warheads (e.g., benzenesulfonyl fluoride): readily hydrolyzed at pH 7.5 within 24 h |
| Quantified Difference | Qualitative threshold: >24 h stability vs. <24 h degradation |
| Conditions | Aqueous buffer, pH 7.5, 24 h ambient temperature [1] |
Why This Matters
Stability under assay conditions directly determines whether a covalent probe can maintain its active concentration throughout extended incubation protocols—fluorosulfates remain intact while sulfonyl fluorides degrade, reducing false negatives in target engagement studies.
- [1] Jones, L. H. Emerging Utility of Fluorosulfate Chemical Probes. ACS Med. Chem. Lett. 2018, 9 (7), 584–586. https://doi.org/10.1021/acsmedchemlett.8b00276 View Source
